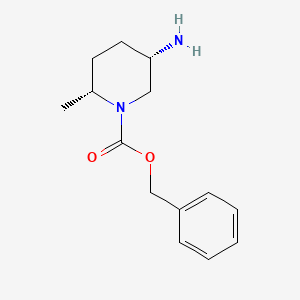

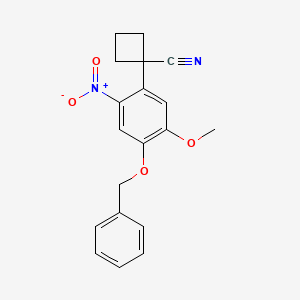

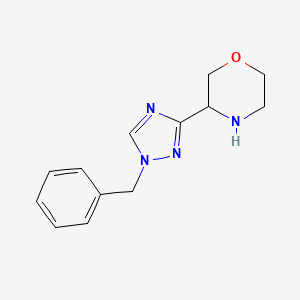

3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine” is a compound that contains a 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are characterized by multidirectional biological activity .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .

Molecular Structure Analysis

The molecular structure of “3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine” is described by the InChI code 1S/C13H16N4O/c1-2-4-11(5-3-1)8-17-10-15-13(16-17)12-9-18-7-6-14-12/h1-5,10,12,14H,6-9H2 .

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been studied in various contexts . For example, 1,2,4-triazole derivatives have been shown to have significant antibacterial activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine” include a molecular weight of 244.3 . It is a powder at room temperature .

科学的研究の応用

Pharmaceutical Research

1,2,3-Triazoles, which are structurally related to the compound , have been widely used in drug discovery. They have shown potential as antiproliferative agents against various cancer cell lines. For example, a triazole derivative was found to be potent against MV4-11 cells with an IC50 of 2 μM .

Cancer Therapy

Compounds containing a 1,2,4-triazole ring, similar to the benzyl-triazolyl morpholine structure, have been approved by the FDA for breast cancer treatment in postmenopausal women. They are considered superior to estrogen receptor antagonists .

Apoptosis Induction

Substituted benzyl-triazoles have been studied for their ability to induce apoptosis in cancer cells. For instance, a substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) compound induced apoptosis in BT-474 cells .

Catalysis

Triazoles are also significant in catalysis. They can be synthesized through metal-free organocatalytic processes and have applications in creating various chemical structures .

Green Chemistry

The synthesis of triazoles can involve nonconventional “green” sources like microwave, mechanical mixing, visible light, and ultrasound. This aligns with the growing field of green chemistry which aims to reduce or eliminate the use or generation of hazardous substances .

将来の方向性

作用機序

Target of Action

Similar compounds, such as tris[(1-benzyl-1h-1,2,3-triazol-4-yl)methyl]amine, are known to interact with copper ions (cu+ and cu2+) in the reaction environment .

Mode of Action

The compound stabilizes copper ions (Cu+ and Cu2+) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition . This stabilization keeps the copper ions accessible for chemical reactions .

Biochemical Pathways

Its role in the azide-acetylene cycloaddition suggests that it may influence pathways involving copper-catalyzed reactions .

Pharmacokinetics

It is soluble in dmso and dmf , which could potentially influence its bioavailability.

Result of Action

Its role in enhancing the catalytic effect of copper ions in the azide-acetylene cycloaddition suggests that it may influence the efficiency of these reactions .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 3-(1-Benzyl-1H-1,2,4-Triazol-3-yl)Morpholine include the presence of copper ions and the specific reaction conditions. For instance, the compound is known to stabilize copper ions without requiring an inert atmosphere or anhydrous conditions .

特性

IUPAC Name |

3-(1-benzyl-1,2,4-triazol-3-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-2-4-11(5-3-1)8-17-10-15-13(16-17)12-9-18-7-6-14-12/h1-5,10,12,14H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVWEXVHQNNNCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=NN(C=N2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B1381354.png)